molecular formula C16H13ClN2O4S2 B2808055 2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 895456-42-5

2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide

Katalognummer: B2808055
CAS-Nummer: 895456-42-5
Molekulargewicht: 396.86
InChI-Schlüssel: ZKMNAIJREVBLHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenylsulfonyl group and a 6-methoxy-substituted benzothiazole moiety.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S2/c1-23-11-4-7-13-14(8-11)24-16(18-13)19-15(20)9-25(21,22)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMNAIJREVBLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the thiazole ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzene ring using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The 4-chlorophenylsulfonyl group is introduced by reacting 4-chlorobenzenesulfonyl chloride with the intermediate compound in the presence of a base like triethylamine.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the sulfonylated intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, often in the presence of catalysts or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxybenzo[d]thiazolyl moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4-chlorophenylsulfonyl and 6-methoxybenzothiazole groups. Key comparisons with analogous derivatives include:

Compound Name/ID Key Substituents Bioactivity/Properties Reference
Compound 22 () 6-methoxybenzothiazole, propargyloxy phenyl Lower yield (51%) vs. trifluoromethyl analog (61%)
N-(6-Fluorobenzo[d]thiazol-2-yl) () 6-fluoro, isoquinoline linker MAO-B/BChE inhibition (IC₅₀ ~0.1–1 µM)
Compound 47 () Benzo[d]thiazol-5-ylsulfonyl, difluorophenyl Gram-positive antibacterial (MIC ~6.25 µg/mL)
Compound 107k () 3-chlorophenylthiazole, m-tolylacetamide Antifungal (MIC 12.5 µg/mL)

Key Observations :

  • Electron-Withdrawing Groups : The sulfonyl group in the target compound may enhance target binding compared to sulfanyl (e.g., ) or ether-linked derivatives (e.g., ) .
  • Methoxy vs. Halogen Substitutions : Methoxy groups (as in the target) generally improve solubility over chloro/fluoro substituents (e.g., ’s 6-fluoro derivative), which may reduce cytotoxicity but also alter membrane permeability .
Physicochemical Properties
  • Molecular Weight : Estimated ~420–440 g/mol (similar to ’s piperazine-linked thiazoles) .
  • Melting Point : Expected >250°C (cf. ’s 6-methoxybenzothiazole derivatives: 240–260°C) .
  • Solubility : Methoxy group likely improves aqueous solubility vs. nitro or chloro analogs (e.g., ’s 6-nitro derivative) .

Q & A

Q. What are the recommended synthetic routes for 2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, and what critical reaction conditions must be optimized?

Methodological Answer:

  • Step 1: Thiazole Ring Formation
    Synthesize the 6-methoxybenzo[d]thiazol-2-amine precursor via cyclization of 2-aminothiophenol derivatives with α-haloketones (e.g., chloroacetone) under reflux in ethanol .
  • Step 2: Sulfonylation
    React the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) using a base (e.g., triethylamine) to neutralize HCl byproducts. Maintain temperatures between 0–5°C to minimize side reactions .
  • Step 3: Acetamide Coupling
    Introduce the acetamide moiety via nucleophilic acyl substitution, using activated esters (e.g., NHS esters) or coupling agents like EDC/HOBt. Monitor pH (6.5–7.5) to ensure efficient amide bond formation .
  • Purification:
    Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the pure product. Confirm purity via HPLC (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and benzothiazole), methoxy singlet (δ ~3.8 ppm), and sulfonyl/acetamide carbonyl signals (δ ~167–170 ppm in ¹³C NMR). Splitting patterns confirm substitution positions .
    • HSQC/HMBC: Correlate protons with adjacent carbons to resolve ambiguities in aromatic ring substitution .
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) at m/z 437.02 (calculated for C₁₆H₁₂ClN₂O₄S₂). Fragmentation patterns validate the sulfonyl and benzothiazole groups .
  • HPLC:
    Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity. Retention time consistency across batches ensures reproducibility .

Q. What initial biological screening assays are recommended to evaluate this compound’s activity?

Methodological Answer:

  • Antimicrobial Activity:
    Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to sulfamethoxazole controls .
  • Anticancer Screening:
    Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Test concentrations from 1–100 μM, with doxorubicin as a positive control. Calculate IC₅₀ values using nonlinear regression .
  • Enzyme Inhibition:
    Assess dihydropteroate synthase (DHPS) inhibition via spectrophotometric monitoring of substrate depletion at 340 nm. Include sulfanilamide as a reference inhibitor .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?

Methodological Answer:

  • Substituent Variation:
    • Synthesize analogs with substituents at the 4-chlorophenyl (e.g., fluoro, nitro) or benzothiazole (e.g., ethoxy, amino) positions. Compare logP (HPLC-derived) and activity trends .
  • Molecular Docking:
    Use AutoDock Vina to model interactions with DHPS (PDB: 1AJ0). Focus on hydrogen bonding (sulfonyl O with Arg 63) and hydrophobic contacts (chlorophenyl with Phe 31) .
  • Pharmacophore Mapping:
    Generate 3D pharmacophore models (e.g., Schrödinger Phase) to identify critical features (e.g., sulfonyl acceptor, aromatic π-system) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • ADME Studies: Measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal incubation with NADPH), and bioavailability (rodent IV/PO dosing) .
    • Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites. For example, sulfoxide formation may reduce efficacy in vivo .
  • Tissue Penetration:
    Quantify compound levels in target tissues (e.g., tumors) via LC-MS. Low penetration may explain reduced in vivo efficacy despite potent in vitro activity .

Q. How can researchers optimize experimental design to evaluate this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomic Profiling:
    Perform RNA-seq on treated vs. untreated cancer cells (e.g., MCF-7). Pathway enrichment analysis (KEGG/GO) identifies dysregulated pathways (e.g., apoptosis, cell cycle) .
  • CRISPR-Cas9 Knockout:
    Generate DHPS-knockout bacterial strains. Compare compound efficacy in wild-type vs. knockout strains to confirm target specificity .
  • Kinetic Binding Assays:
    Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with purified DHPS. Fit data to a 1:1 Langmuir model for affinity calculations (KD) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.